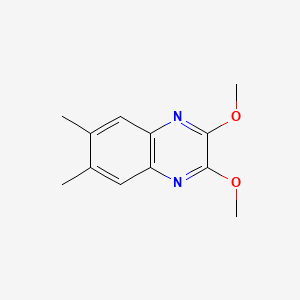
2,3-Dimethoxy-6,7-dimethylquinoxaline
説明
2,3-Dimethoxy-6,7-dimethylquinoxaline is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-6,7-dimethylquinoxaline is 1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dimethoxy-6,7-dimethylquinoxaline is a solid compound . It should be stored in a dry room at normal temperature .科学的研究の応用
Liquid Chromatographic Fluorimetric Assay Applications
2,3-Dimethoxy-6,7-dimethylquinoxaline is utilized in the assay of methylglyoxal, a compound present in chemical and biological systems. It is specifically used in derivatization processes, transforming methylglyoxal to form a more easily detectable compound. This application is significant in the analysis of trace amounts of methylglyoxal, with the compound's purity being suitable for such assays, recovery experiments, and internal standardization (McLellan & Thornalley, 1992).
Antifungal Activity
Research has demonstrated the antifungal properties of 2,3-dimethylquinoxaline, a structurally related compound. This includes in vitro activity against a range of pathogenic fungi, including Candida and Aspergillus species. Its effectiveness extends to in vivo applications, such as in a mouse model for oral candidiasis. This highlights its potential as a new antifungal agent (Alfadil et al., 2021).
Pesticidal Activities
2,3-Dimethoxy-6,7-dimethylquinoxaline derivatives have been synthesized and tested for their pesticidal activities. These compounds have shown efficacy as herbicides and insecticides, suggesting their potential use in plant protection products. This research contributes to the development of environmentally friendly pesticides (Pyrko, 2022).
Modeling Biological Activity
Studies involving mass spectrometry and theoretical calculations have been conducted on quinoxalin derivatives like 2,3-dimethylquinoxalin. These studies help understand their antimicrobial, antifungal, and bactericidal properties, widely applicable in medicine and the food industry. Such research is crucial for developing new pharmaceuticals and preservatives (Tayupov et al., 2021).
作用機序
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2,3-dimethoxy-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPIYXNBWPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6,7-dimethylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



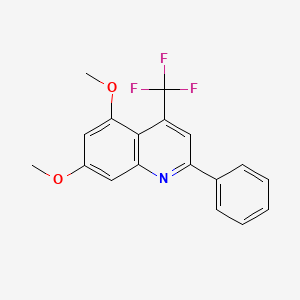
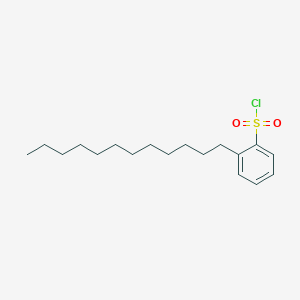
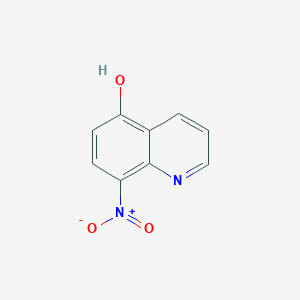
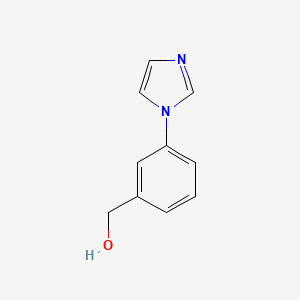
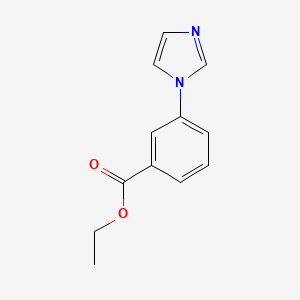
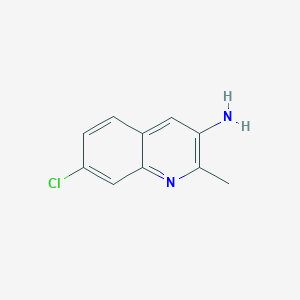
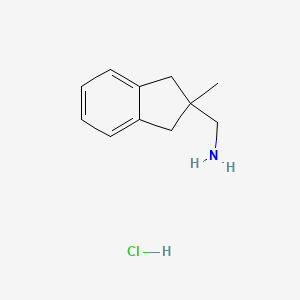
![2,2-Difluoro-7-hydroxy-benzo[1,3]dioxole-5-carboxylic Acid Methyl Ester](/img/structure/B3230287.png)
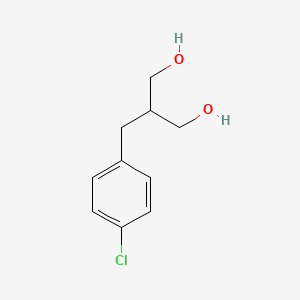

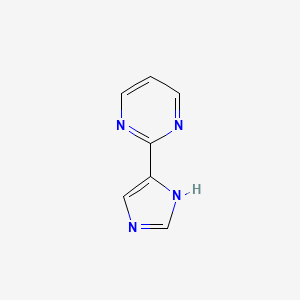
![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)
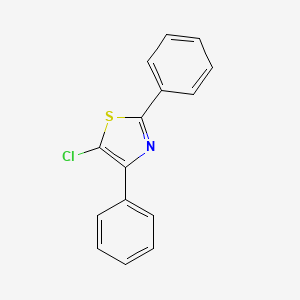
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)